molecular formula C27H25N3O6 B11009973 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B11009973
M. Wt: 487.5 g/mol
InChI Key: OPLUAAMDJXKLEW-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of dihydroisoindolo[2,1-a]quinazolin-6(5H)-ones.
  • Its chemical structure consists of a quinazolinone core fused with an isoindole ring.
  • The compound’s systematic name is quite a mouthful, but it reflects its complex structure and functional groups.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformation.
    • Major products formed from these reactions would need further investigation.
  • Scientific Research Applications

    • Research applications span multiple fields:

        Chemistry: Potential as a building block for more complex molecules.

        Biology: Investigate its interactions with biological targets.

        Medicine: Assess its pharmacological properties.

        Industry: Explore its use in materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism remains to be elucidated.
    • Molecular targets and pathways involved require further studies.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart.
    • Further research could identify related analogs or derivatives.

    Biological Activity

    The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a member of the isoindole and quinazoline derivative family. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data tables.

    Structural Characteristics

    The molecular formula of the compound is C27H30N4O5C_{27}H_{30}N_{4}O_{5}, with a molecular weight of approximately 482.55 g/mol. The compound features multiple functional groups that may enhance its pharmacological properties. Its structure is characterized by a complex arrangement that includes an isoindole core fused with a quinazoline moiety.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a review on quinazolinone-based hybrids reported various biological activities including significant cytotoxic effects against cancer cell lines such as MDA-MB-231 and HCT116. The compound's efficacy was evaluated using the MTT assay, which measures cell viability after treatment.

    Case Study: Cytotoxicity Assays

    In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.36 to 40.90 µM against various cancer cell lines. Notably:

    • Compound 18 showed an IC50 value comparable to Doxorubicin in MCF-7 cells.
    • The presence of bulky substituents in the acetamide moiety was crucial for enhancing biological activity .
    CompoundCell LineIC50 (µM)
    Compound 10MDA-MB-2310.36
    Compound 18MCF-71.10
    Compound IXaHCT11612.54

    The mechanisms through which these compounds exert their anticancer effects include:

    • Enzyme Inhibition : Compounds have been identified as dual inhibitors of EGFR and BRAF pathways, crucial for cancer cell proliferation.
    • Induction of Apoptosis : Certain derivatives promote programmed cell death in tumor cells by activating apoptotic pathways.

    Antibacterial Properties

    Quinazoline derivatives have also demonstrated antibacterial activity against various pathogens. A study indicated that modifications in the molecular structure could enhance antibacterial efficacy .

    Enzyme Inhibition

    The compound's potential as an inhibitor of enzymes such as urease and COX has been explored. These enzymes play significant roles in inflammatory processes and microbial infections.

    Structure-Activity Relationship (SAR)

    Understanding the SAR is vital for optimizing the biological activity of this compound:

    • Substituent Effects : Bulky groups at specific positions on the phenyl ring significantly influence the potency and selectivity of the compound.
    • Functional Group Contributions : Electron-donating groups like methoxy enhance solubility and biological activity .

    Properties

    Molecular Formula

    C27H25N3O6

    Molecular Weight

    487.5 g/mol

    IUPAC Name

    3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

    InChI

    InChI=1S/C27H25N3O6/c1-34-21-14-16(15-22(35-2)24(21)36-3)28-23(31)12-13-29-25-17-8-4-5-9-18(17)27(33)30(25)20-11-7-6-10-19(20)26(29)32/h4-11,14-15,25H,12-13H2,1-3H3,(H,28,31)

    InChI Key

    OPLUAAMDJXKLEW-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

    Origin of Product

    United States

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